molecular formula C48H78O17 B8106724 Saikosaponin H

Saikosaponin H

Cat. No.: B8106724
M. Wt: 927.1 g/mol
InChI Key: PYJMYPPFWASOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saikosaponin H is a complex glycoside compound. It is derived from oleanane-type triterpenoids, which are known for their diverse biological activities. This compound is of significant interest due to its potential therapeutic properties and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Saikosaponin H involves multiple steps, starting from the oleanane skeleton. The key steps include hydroxylation, glycosylation, and dehydrogenation. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation or plant cell cultures, to produce the oleanane skeleton. This is followed by chemical modification steps to introduce the hydroxyl and glycosyl groups. The process is optimized for scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds in the oleanane skeleton to single bonds, altering the compound’s structure and activity.

    Substitution: Glycosidic bonds can be hydrolyzed and substituted with other sugar moieties, modifying the compound’s solubility and biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Acidic or enzymatic conditions are employed to facilitate glycosidic bond cleavage and substitution.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding glycosylation reactions and the behavior of triterpenoid glycosides.

Biology

Biologically, the compound is investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. Its ability to modulate various biochemical pathways makes it a candidate for drug development.

Medicine

In medicine, the compound’s therapeutic potential is explored, particularly in the treatment of chronic diseases such as cancer, diabetes, and cardiovascular disorders. Its bioavailability and pharmacokinetics are key areas of research.

Industry

Industrially, the compound is used in the development of natural product-based pharmaceuticals and nutraceuticals. Its production and purification processes are optimized for commercial applications.

Mechanism of Action

The mechanism of action of Saikosaponin H involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways, leading to changes in gene expression and cellular responses. Its effects are mediated through binding to proteins and altering their activity, which can result in anti-inflammatory, anti-cancer, and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ginsenosides: These are also triterpenoid glycosides with similar structural features and biological activities.

    Saponins: A class of compounds that share the glycoside moiety and exhibit similar pharmacological properties.

    Oleanolic Acid Derivatives: Compounds derived from oleanolic acid, sharing the oleanane skeleton and hydroxylation patterns.

Uniqueness

What sets Saikosaponin H apart is its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its unique biological activity and therapeutic potential.

Properties

IUPAC Name

2-[4,5-dihydroxy-6-[[8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H78O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9-10,22,25-42,49-59H,11-21H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJMYPPFWASOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H78O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

927.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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